N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound features a cyclopropyl group and a piperidine ring, along with a methanesulfonamide moiety, which contributes to its biological activity. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound has been synthesized and studied for its potential therapeutic effects, particularly in the context of enzyme inhibition and as a building block in drug development. Research has indicated its utility in various biochemical applications, including interactions with proteins and enzymes .
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties and roles in various therapeutic areas. The compound can be classified under organic compounds due to its carbon-based structure and functional groups that enable diverse chemical reactivity.
The synthesis of N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. This reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide has a complex three-dimensional structure due to the presence of cyclic groups. The cyclopropyl group introduces strain that can influence the compound's reactivity and interaction with biological targets.
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide is capable of undergoing several types of chemical reactions:
The mechanism of action for N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to potential therapeutic effects such as anti-inflammatory or anticancer activities.
The inhibition process typically involves:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide has various applications in scientific research:
Classical routes to N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide rely on sequential nucleophilic substitutions and protecting-group strategies. The synthesis typically begins with N-Boc protection of 4-aminopiperidine to prevent over-alkylation. Methanesulfonylation is then performed using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with a base (e.g., triethylamine), yielding N-Boc-N-(piperidin-4-yl)methanesulfonamide (Intermediate I) [5] [6]. Subsequent cyclopropylation employs cyclopropyl bromide under mild basic conditions (K₂CO₃) in dimethylformamide (DMF), followed by acidic deprotection (trifluoroacetic acid, TFA) to furnish the target compound [5] [10].
Alternative approaches include reductive amination of piperidin-4-one with cyclopropylamine, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. The resulting N-cyclopropylpiperidin-4-amine is then sulfonylated with MsCl [6]. This method suffers from moderate regioselectivity (<60% yield) due to competing N,N-disubstitution and requires chromatographic purification [10].
Table 1: Traditional Synthetic Routes
Route | Key Reagents | Yield (%) | Limitations |
---|---|---|---|
Protection-Sulfonylation | Boc₂O, MsCl, TFA | 45–55 | Acid-sensitive substrates incompatible |
Reductive Amination | Cyclopropylamine, NaBH(OAc)₃ | 35–60 | Low regioselectivity |
Advanced routes integrate cyclopropanation and piperidine ring formation in a single streamlined process. A notable three-step sequence starts with 4-tert-butoxycarbonylaminocyclohexanone:
Optimization focuses on Boc-deprotection alternatives to minimize side reactions. Trans-N-Boc-4-aminopiperidine derivatives undergo cyclopropylation using cyclopropylboronic acid under Chan–Lam coupling conditions (Cu(OAc)₂, pyridine), achieving >85% yield without racemization [1] [6]. Solvent selection is critical: DMSO enhances cyclopropylation kinetics but risks sulfoxide byproducts, while toluene improves selectivity at reduced reaction rates [5].
Table 2: Cyclopropanation-Piperidine Functionalization Optimization
Parameter | Optimal Conditions | Improvement |
---|---|---|
Cyclopropylation Agent | Cyclopropylboronic acid | Yield ↑ 35% (vs. alkyl bromide) |
Boc Deprotection | TFA/DCM (0°C, 2h) | Reduced epimerization |
Solvent | Anhydrous toluene | Byproduct formation < 5% |
Regioselectivity challenges are addressed via transition-metal catalysis and steric directing groups. Pd-catalyzed N-alkylation using N-Boc-4-aminopiperidine and cyclopropyl methyl ketone (via reductive amination) achieves 92% regioselectivity when using BrettPhos as the ligand [6] [10]. Microwave-assisted sulfonation (150°C, 10 min) with methanesulfonic anhydride ((MeSO₂)₂O) in acetonitrile reduces O-sulfonation byproducts to <2% [9].
For sulfonamide bond formation, flow chemistry techniques enable continuous synthesis:
Derivatization targets the piperidine nitrogen, sulfonyl group, or cyclopropyl ring to modulate bioactivity. N-Functionalization with aryl sulfonyl groups (e.g., 4-(trifluoromethyl)phenylsulfonyl) enhances kinase inhibition by increasing hydrophobic binding [3] [9]. Introducing electron-withdrawing substituents on the cyclopropyl ring (e.g., cyano or fluorinated groups) improves metabolic stability by reducing CYP450 oxidation [1] [5].
Table 3: Bioactivity-Oriented Derivatizations
Derivatization Site | Substituent | Predicted Bioactivity Shift |
---|---|---|
Piperidine N-atom | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane) | Enhanced receptor affinity [7] |
Sulfonamide S-atom | Trifluoromethyl replacement | hERG inhibition ↓ [1] |
Cyclopropyl ring | 2,2-Difluoro substitution | Metabolic stability ↑ |
Spacer incorporation between the piperidine and sulfonamide groups—such as methylene or ethylene bridges—alters conformational flexibility. Ethylene-bridged analogs demonstrate 5-fold increased in vitro activity against epigenetic targets like LSD1 [5]. Computational models indicate the ethylene spacer enables optimal binding to the catalytic Zn²⁺ site [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1